molecular formula C11H21IO B13299700 1-(Butan-2-yloxy)-2-iodocycloheptane

1-(Butan-2-yloxy)-2-iodocycloheptane

Cat. No.: B13299700
M. Wt: 296.19 g/mol
InChI Key: IMICJKTWAMEKGA-UHFFFAOYSA-N
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Description

1-(Butan-2-yloxy)-2-iodocycloheptane is an organic compound characterized by a cycloheptane ring substituted with an iodine atom and a butan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yloxy)-2-iodocycloheptane typically involves the reaction of cycloheptanol with iodine and butan-2-ol under specific conditions. The process may include the use of a base such as potassium carbonate to facilitate the substitution reaction. The reaction is generally carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yloxy)-2-iodocycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The butan-2-yloxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of cycloheptane derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various cycloheptane derivatives depending on the nucleophile used.
  • Oxidation reactions produce ketones or aldehydes.
  • Reduction reactions result in deiodinated cycloheptane compounds.

Scientific Research Applications

1-(Butan-2-yloxy)-2-iodocycloheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yloxy)-2-iodocycloheptane involves its interaction with specific molecular targets. The iodine atom and butan-2-yloxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(Butan-2-yloxy)-2-iodocyclooctane: Similar structure but with an eight-membered ring.

    1-(Butan-2-yloxy)-2-iodocyclopentane: Similar structure but with a five-membered ring.

    1-(Butan-2-yloxy)-2-iodocyclohexane: Similar structure but with a six-membered ring.

Uniqueness: 1-(Butan-2-yloxy)-2-iodocycloheptane is unique due to its seven-membered ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H21IO

Molecular Weight

296.19 g/mol

IUPAC Name

1-butan-2-yloxy-2-iodocycloheptane

InChI

InChI=1S/C11H21IO/c1-3-9(2)13-11-8-6-4-5-7-10(11)12/h9-11H,3-8H2,1-2H3

InChI Key

IMICJKTWAMEKGA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1CCCCCC1I

Origin of Product

United States

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